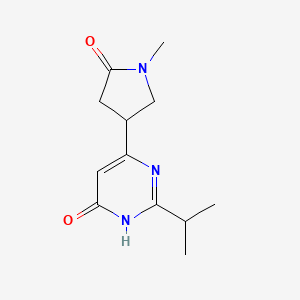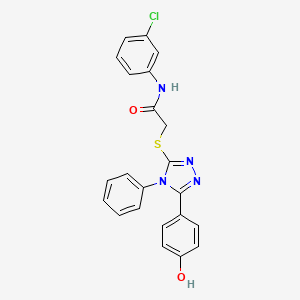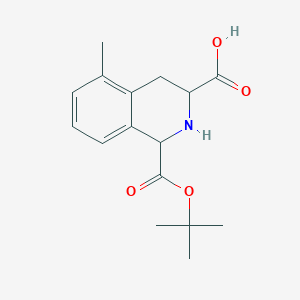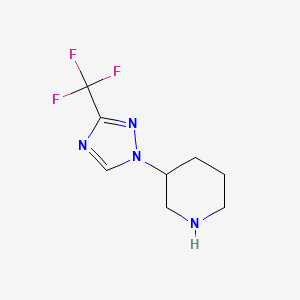
3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine is a compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)piperidine: Similar in structure but lacks the triazole ring.
Trifluoromethylpyridine: Contains a pyridine ring instead of a piperidine ring.
Trifluoromethylbenzene: Features a benzene ring with a trifluoromethyl group.
Uniqueness
3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these rings with the trifluoromethyl group enhances the compound’s stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C8H11F3N4 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)7-13-5-15(14-7)6-2-1-3-12-4-6/h5-6,12H,1-4H2 |
InChI Key |
QVNRNQDCWQTXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)

![5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11783205.png)




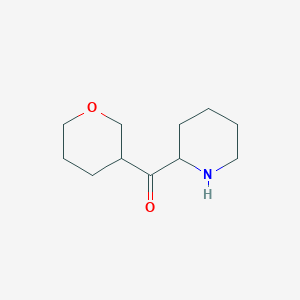
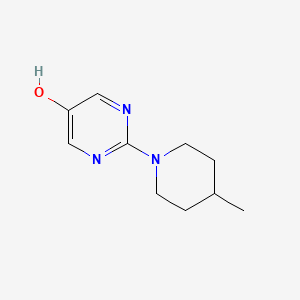
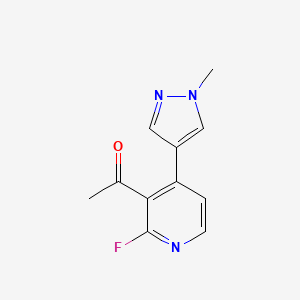
![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)
